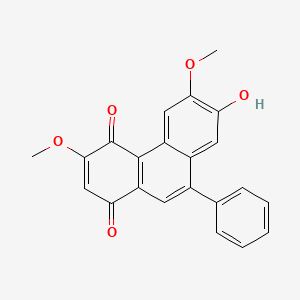
Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside is a chemical compound derived from D-ribose. It is a synthetic intermediate often used in organic synthesis and various scientific research applications. This compound is known for its role in the synthesis of more complex molecules and its utility in biological and medicinal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside typically involves the protection of the hydroxyl groups on D-ribose followed by methylation. One common method is the reaction of D-ribose with acetone in the presence of an acid catalyst to form the isopropylidene derivative, followed by methylation using methyl iodide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of nucleosides, which are essential components of nucleic acids. Additionally, it is used in the development of antiviral and anticancer drugs, as well as in the study of carbohydrate chemistry and biology.
Mecanismo De Acción
The mechanism by which Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside exerts its effects depends on the specific application. In the context of nucleoside synthesis, it acts as a precursor that undergoes enzymatic or chemical transformations to form nucleosides. The molecular targets and pathways involved are typically related to nucleic acid metabolism and cellular processes.
Comparación Con Compuestos Similares
Methyl 2,3-o-isopropylidene-beta-D-ribofuranoside: This is the D-enantiomer of the compound and is used in similar applications.
Methyl 2,3-o-isopropylidene-alpha-l-ribofuranoside: This compound differs in the configuration of the hydroxyl group at the anomeric carbon.
Uniqueness: Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside is unique in its specific stereochemistry and reactivity, which makes it suitable for certain synthetic applications that the D-enantiomer or other similar compounds may not be able to fulfill.
Propiedades
IUPAC Name |
[(3aS,4S,6S,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHDBLZPXQALN-XAMCCFCMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O[C@@H]([C@H]2O1)OC)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![12H-Benzofuro[2,3-a]carbazole](/img/structure/B8117167.png)

![5-Chloro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8117182.png)
![methyl (E)-5-(4-bromophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoate](/img/structure/B8117190.png)
![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)


